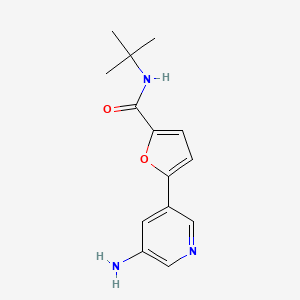

![molecular formula C12H12BrNO5 B5547632 5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid CAS No. 113117-47-8](/img/structure/B5547632.png)

5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds structurally similar to 5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid often involves multi-step processes that include nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. A practical example can be seen in the industrial-scale synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of a family of SGLT2 inhibitors. This process demonstrates the scalability and efficiency of producing bromo and ester functionalized benzoic acids, starting from cheap, readily available materials like dimethyl terephthalate, yielding significant cost reductions (Yi Zhang et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds like 5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid can be characterized using various analytical techniques, including 1H-NMR, mass spectral, FT-IR spectra, UV-Vis, and XRD data. These techniques help in confirming the structure of the compound and its intermediates, providing insight into the compound's molecular geometry and the spatial arrangement of its atoms. Studies like those on the synthesis and characterization of related azo and benzoic acid derivatives highlight the importance of spectroscopic methods in elucidating compound structures (Sudad A. Jaber et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of 5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid can be attributed to its functional groups, which allow for a range of chemical transformations. For instance, bromo substituents facilitate nucleophilic substitution reactions, while the ester group can undergo hydrolysis and esterification. The compound's ability to form complexes with metals, as shown in related studies, also points to its potential in coordination chemistry (Yulia S. Kudyakova et al., 2009).

Wissenschaftliche Forschungsanwendungen

Novel Industrial Process for SGLT2 Inhibitors Synthesis

A study detailed the scalable synthesis of a key intermediate for SGLT2 inhibitors, utilizing a compound with a similar structural motif to "5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid." This process emphasized cost efficiency and high yield, suggesting the potential for this compound in the development of diabetes therapies (Yi Zhang et al., 2022).

Cadmium (II) Complex with Azo Ligand for Antibacterial Activity

Another study synthesized a Cd(II) complex using a derivative that shares a bromo and amino-benzoic acid structure, demonstrating its antibacterial and antifungal activities. This indicates the compound's potential for contributing to new antibacterial agents (Sudad A. Jaber et al., 2021).

Zinc Phthalocyanine for Photodynamic Therapy

Research into new zinc phthalocyanine derivatives with a structure involving bromo and benzoic acid components showed promising photodynamic therapy applications. These derivatives exhibited high singlet oxygen quantum yields, crucial for effective cancer treatment (M. Pişkin et al., 2020).

Cardiotropic Action of a Propandic Acid Derivative

A preclinical study of 4-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid (etmaben), closely related to the compound , showed pronounced cardiotropic effects. The positive safety profile justified the initiation of clinical trials, highlighting its potential therapeutic application (D. Ivkin & A. A. Karpov, 2022).

Bromophenols from Marine Algae as Antioxidants

A study on bromophenols, which share a bromine substitution similar to the compound of interest, demonstrated significant antioxidant activities. These natural compounds, derived from marine algae, suggest the potential of related bromo-substituted compounds in food preservation and as natural antioxidants (Ke-kai Li et al., 2011).

Eigenschaften

IUPAC Name |

5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO5/c1-2-19-11(16)6-10(15)14-9-4-3-7(13)5-8(9)12(17)18/h3-5H,2,6H2,1H3,(H,14,15)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUFEYAOSDZFFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)NC1=C(C=C(C=C1)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350481 |

Source

|

| Record name | Benzoic acid, 5-bromo-2-[(3-ethoxy-1,3-dioxopropyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 5-bromo-2-[(3-ethoxy-1,3-dioxopropyl)amino]- | |

CAS RN |

113117-47-8 |

Source

|

| Record name | Benzoic acid, 5-bromo-2-[(3-ethoxy-1,3-dioxopropyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

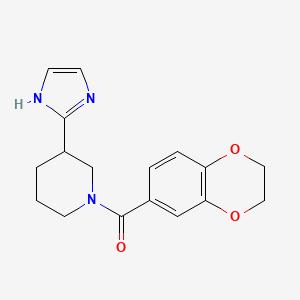

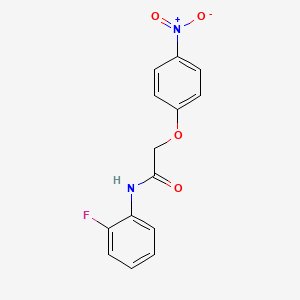

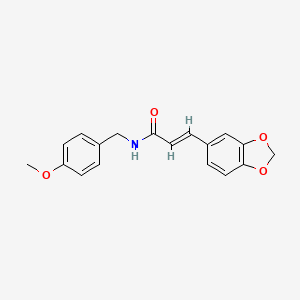

![N-(3-fluorobenzyl)-N'-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]urea](/img/structure/B5547552.png)

![2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoxaline](/img/structure/B5547560.png)

![N-[(1R,2R)-2-(benzyloxy)cyclopentyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5547567.png)

![ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenyl-3-thiophenecarboxylate](/img/structure/B5547568.png)

![4-chloro-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5547572.png)

![1-(2-phenylethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one 5-oxide](/img/structure/B5547583.png)

![N-methyl-3-{[(methylamino)carbonothioyl]amino}benzamide](/img/structure/B5547617.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[(6-methylpyridin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5547619.png)

![1-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B5547630.png)

![2-ethyl-5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}pyrimidine](/img/structure/B5547639.png)